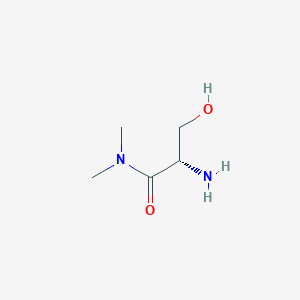

N,N-dimethyl-L-serinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)5(9)4(6)3-8/h4,8H,3,6H2,1-2H3/t4-/m0/s1 |

InChI Key |

PXABCZHNIITWIR-BYPYZUCNSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H](CO)N |

Canonical SMILES |

CN(C)C(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl L Serinamide

Strategies for Amide Bond Formation in Serine Derivatives

Classical Chemical Synthesis Approaches for N-Substituted Amides

The synthesis of N-substituted amides from a carboxylic acid and an amine is one of the most frequently performed transformations in organic chemistry. uantwerpen.be The direct reaction is typically unfavorable, requiring activation of the carboxylic acid. Classical approaches universally involve the use of coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. growingscience.comnih.govnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, DCC can lead to the formation of N,N'-dicyclohexylurea, a byproduct that can be difficult to remove, while EDC generates a water-soluble urea, simplifying purification. nih.gov

Onium Salts: Phosphonium salts (e.g., BOP-Cl) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents, often used in solid-phase peptide synthesis. uantwerpen.benih.gov HATU, in particular, is known for its high reactivity and ability to suppress racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.comresearchgate.net

Other Methods: The formation of acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) followed by reaction with an amine is a traditional method, though its harsh conditions can be incompatible with sensitive functional groups. growingscience.com Another approach involves the catalytic amidation of nitriles with amines in the presence of water. researchgate.net

The choice of reagent and reaction conditions depends on factors like the reactivity of the specific acid and amine, the presence of other functional groups, and the need to preserve stereochemical integrity. researchgate.net

Optimization of Amide Coupling Reactions for N,N-Dimethyl-L-Serinamide

The synthesis of this compound involves the coupling of an appropriately protected N,N-dimethyl-L-serine precursor with ammonia (B1221849) or an equivalent. The optimization of this specific transformation requires addressing challenges posed by both the serine backbone and the N,N-dimethyl group. The tertiary amine resulting from N,N-dimethylation can be sterically hindering, potentially slowing down subsequent coupling reactions. nih.gov

Key optimization parameters include:

Coupling Reagents and Additives: For sterically hindered or electron-deficient amines, highly efficient coupling reagents like HATU are often preferred. nih.gov The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization. A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling unreactive amines. nih.gov

Solvent and Base: The choice of solvent is critical, with aprotic polar solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common, although greener alternatives are increasingly being evaluated. nih.govrsc.org The base used, typically an organic base like DIPEA or triethylamine (B128534) (Et₃N), is crucial for neutralizing acids and facilitating the reaction without causing unwanted side reactions. nih.gov

Reaction Temperature and Time: The reduced nucleophilicity of N-methylated amino acids may necessitate longer reaction times or elevated temperatures to achieve complete conversion. nih.gov However, higher temperatures also increase the risk of racemization. Therefore, a balance must be struck, often favoring highly reactive coupling systems that can operate efficiently at room temperature. rsc.orgresearchgate.net

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent/System | Class | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| EDC/HOBt | Carbodiimide | Water-soluble byproduct, good for solution phase. | Can be less effective for hindered couplings. | nih.gov |

| DCC/DMAP | Carbodiimide | Inexpensive and effective. | Byproduct (DCU) is poorly soluble, difficult to remove. | nih.gov |

| HATU/DIPEA | Uronium Salt | Very high efficiency, fast reaction times, low racemization. | Expensive, generates guanidinium (B1211019) byproduct. | growingscience.comresearchgate.net |

| BOP-Cl/Et₃N | Phosphonium Salt | Effective for difficult couplings. | Stoichiometric carcinogenic HMPA byproduct. | nih.gov |

| SOCl₂/Pyridine | Acyl Halide Formation | Inexpensive, powerful activation. | Harsh conditions, not suitable for sensitive substrates. | growingscience.com |

Derivatization Routes from L-Serine Precursors

The synthesis of this compound from L-serine involves a multi-step process where the amino group is methylated and the carboxylic acid is converted to an amide. The sequence of these transformations and the choice of protecting groups are critical for a successful synthesis.

N-Methylation Techniques for Amino Acid Scaffolds

N-methylation of amino acids significantly impacts their properties, often enhancing metabolic stability and cell permeability in peptides. researchgate.netcsic.es Several methods have been developed for this transformation.

Reductive Amination: A classical approach involves the reaction of the primary amine with excess formaldehyde (B43269) to form a Schiff base, which is then reduced in situ, often using sodium borohydride. Repeating this process can lead to dimethylation.

The Biron-Kessler Method: This widely used method involves the protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. The resulting sulfonamide is acidic and can be readily deprotonated and alkylated with a methylating agent like methyl iodide or dimethyl sulfate. The o-NBS group can then be cleanly removed under mild conditions to reveal the N-methylated amine. csic.es This method can be adapted for solid-phase synthesis.

Use of Pre-methylated Building Blocks: A common strategy in peptide synthesis is to prepare the N-methylated amino acid, such as Fmoc-N-Me-Ser(tBu)-OH, as a distinct building block. researchgate.netcsic.es This avoids exposing the entire peptide chain to methylation conditions. Synthesis of these building blocks can be achieved through methods like the intermediate formation of 5-oxazolidinones. acs.org

Table 2: Selected N-Methylation Strategies for Amino Acids

| Method | Key Reagents | Phase | Key Features | Citations |

|---|---|---|---|---|

| Biron-Kessler | o-NBS-Cl, Base (e.g., DBU), Methylating agent (e.g., MeI) | Solution or Solid Phase | High yielding; o-NBS group activates NH for alkylation and is readily removed. | csic.es |

| On-Resin Methylation | Various | Solid Phase | Allows for methylation of specific residues within a growing peptide chain. | nih.govnih.gov |

| 5-Oxazolidinone Intermediate | Formaldehyde, Acid catalyst | Solution Phase | Forms a cyclic intermediate that is reduced to yield the N-methyl amino acid. | acs.org |

Sequential Derivatization Protocols for this compound Formation

A plausible synthetic pathway to this compound begins with L-serine and involves a sequence of protection, methylation, amidation, and deprotection steps. One logical route would involve the preparation of a fully protected N,N-dimethyl-L-serine unit, which is then coupled to form the amide.

A potential synthetic sequence is as follows:

Protection of L-Serine: The starting L-serine must have its functional groups protected. The carboxylic acid can be protected as an ester (e.g., methyl or benzyl (B1604629) ester), and the side-chain hydroxyl group is often protected as a tert-butyl (tBu) or trityl (Trt) ether to prevent its interference in subsequent reactions. nih.gov

N,N-Dimethylation: The protected serine ester can then undergo N,N-dimethylation. Reductive amination with formaldehyde is a direct route to introduce the two methyl groups onto the free primary amine.

Hydrolysis/Deprotection of Carboxyl Group: The ester group is selectively removed (e.g., via saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield the N,N-dimethyl-L-serine amino acid with its hydroxyl group still protected (e.g., N,N-dimethyl-O-tBu-L-serine).

Amide Bond Formation: The resulting protected amino acid is then activated using a suitable coupling reagent (e.g., HATU) and reacted with a source of ammonia (such as ammonium (B1175870) chloride in the presence of a base) to form the primary amide.

Final Deprotection: The hydroxyl protecting group (e.g., tBu) is removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), to yield the final product, this compound.

An alternative involves the synthesis of a protected N-methylated building block, such as N-Boc-N-methyl-L-serine, which is commercially available or can be synthesized. thermofisher.com This intermediate can then be coupled with ammonia, followed by deprotection.

Stereochemical Considerations in Multi-Step Synthesis from Chiral L-Serine

Maintaining the stereochemical integrity of the α-carbon is paramount throughout the synthesis. The α-proton of amino acids is susceptible to epimerization (racemization) under certain conditions, particularly when the carboxyl group is activated. researchgate.net

Racemization during Amide Coupling: The formation of an oxazolone (B7731731) intermediate during carboxyl activation is a common pathway for racemization. This risk is minimized by using coupling reagents known to suppress this side reaction. Uronium-based reagents like HATU and additives like HOBt are effective in preserving stereochemical purity. uantwerpen.beresearchgate.net Furthermore, some modern catalytic methods, such as those using diboronic acid anhydride (B1165640) catalysts, have shown minimal epimerization. researchgate.net

Analysis of Stereochemical Purity: The enantiomeric purity of the final product and key intermediates must be verified. This is typically accomplished using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov Alternatively, the enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent, such as Marfey's reagent (FDAA), which can then be separated and quantified on a standard reversed-phase HPLC column. researchgate.netresearchgate.net The elution order of the derivatized D- and L-enantiomers can then confirm the stereochemistry of the synthesized product. pnas.org

Careful selection of reagents, reaction conditions, and protecting groups at each stage is essential to prevent racemization and ensure the synthesis yields the desired L-enantiomer of this compound.

Advanced Synthetic Approaches for Stereocontrol

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of chiral molecules like this compound. Advanced methods have been developed that employ external chiral influences, such as auxiliaries or catalysts, to direct the stereochemical outcome of a reaction.

A well-established strategy for stereocontrol involves the use of a chiral auxiliary. This technique involves temporarily incorporating a chiral molecule into the substrate to guide the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is widely applied in the asymmetric synthesis of amino acids and their derivatives.

Several classes of chiral auxiliaries are effective for this purpose, including oxazolidinones, camphorsultams, and sulfur-based auxiliaries. wikipedia.orgnih.govscielo.org.mx For instance, cysteine-derived oxazolidinone auxiliaries can be used in a variety of highly selective asymmetric transformations such as aldol (B89426) reactions and alkylations. nih.gov The auxiliary provides a rigid chiral environment that biases the approach of reagents to one face of the molecule, leading to a high degree of diastereoselectivity. nih.gov Following the reaction, a process like intramolecular N-to-S acyl transfer can convert the stable amide product into a more reactive thioester, facilitating the removal of the auxiliary and the formation of diverse carboxylic acid derivatives. nih.gov

| Chiral Auxiliary Type | Example | Typical Application | Key Feature |

| Oxazolidinones | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone sigmaaldrich.com | Asymmetric alkylation, aldol reactions nih.gov | Forms a rigid structure, effectively shielding one face of the enolate. |

| Camphorsultam | (1S)-(-)-2,10-Camphorsultam sigmaaldrich.com | Michael additions, Claisen rearrangements wikipedia.org | Offers high diastereoselectivity, often superior to oxazolidinones in certain reactions. wikipedia.org |

| Sulfur-Based Auxiliaries | Indene-based thiazolidinethiones | Acetate aldol reactions scielo.org.mx | Effective for aldol reactions where the N-acyl group is an acetyl. scielo.org.mx |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine sigmaaldrich.com | Asymmetric alkylation of glycine (B1666218) derivatives | Can be used to produce α-amino acids with high enantiomeric purity. |

These auxiliary-mediated methods provide a reliable pathway to access chiral building blocks necessary for constructing analogues of this compound, where precise control over the serine stereocenter is paramount.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. frontiersin.org The field encompasses transition metal catalysis, organocatalysis, and biocatalysis.

In the context of serinamide (B1267486) derivatives, asymmetric catalysis can be employed to establish the crucial α-carbon stereocenter. Transition metal catalysts, often composed of a metal like rhodium (Rh) or ruthenium (Ru) paired with a chiral ligand (e.g., BIPHEP, BINAP), are highly effective. rsc.orgsmolecule.com For example, Rh-catalyzed asymmetric hydrogenation of prochiral olefins can be controlled to produce either the (R) or (S) enantiomer with high selectivity by carefully managing the catalyst preformation conditions. rsc.org This enantiodivergent capability is achieved by exploiting the dynamic chirality of certain ligands and their interaction with chiral selectors. rsc.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a vital strategy. frontiersin.orgfrontiersin.org Chiral aldehydes derived from BINOL, for instance, can catalyze the asymmetric α-functionalization of N-unprotected amino esters by activating the substrate through the formation of an enamine. frontiersin.orgnih.gov This biomimetic approach mimics the action of pyridoxal-dependent enzymes in amino acid metabolism. frontiersin.orgnih.gov

| Catalysis Type | Catalyst System Example | Applicable Reaction | Mechanism Principle |

| Transition Metal Catalysis | Rh-BIPHEP with a proline-based selector rsc.org | Asymmetric Hydrogenation | The chiral ligand-metal complex creates a chiral pocket that directs the approach of the substrate. rsc.org |

| Organocatalysis | Chiral BINOL-derived aldehyde nih.gov | α-Functionalization of Glycine Esters | Formation of a transient chiral enamine or imine intermediate activates the substrate for stereoselective attack. nih.gov |

| Combined Catalysis | Zn–Schiff base complex with chiral BINOL aldehyde nih.gov | Asymmetric Nucleophilic Addition | A ternary system where the organic catalyst activates the amine and the metal complex promotes the reaction. nih.gov |

These catalytic methods offer highly efficient and atom-economical routes for the synthesis of chiral serinamide derivatives, providing precise control over stereochemistry.

Enzymatic and Biocatalytic Pathways to this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. frontiersin.org For the synthesis of this compound, enzymes offer promising routes for both the stereoselective formation of the serinamide backbone and the specific N-methylation steps.

N-methylation is a key modification in many natural products that can enhance metabolic stability and bioactivity. nih.gov Nature employs S-adenosylmethionine (SAM)-dependent methyltransferase enzymes to carry out this modification with remarkable precision. beilstein-journals.org Recently, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) called borosins were discovered to feature backbone N-methylation. nih.gov

The biosynthesis of these peptides involves a methyltransferase enzyme that autocatalytically methylates the peptide backbone of a precursor protein fused to its C-terminus. nih.govosti.gov For example, the enzyme OphMA from the mushroom Omphalotus olearius catalyzes multiple N-methylations on its fused peptide substrate. nih.govosti.gov This discovery of enzymes that catalyze backbone amide N-methylation on a peptide substrate opens up the possibility of using them as biocatalysts. osti.gov A serinamide precursor could potentially be designed as a substrate for such an enzyme, allowing for direct and selective N-methylation. This enzymatic approach avoids the often harsh chemical reagents used in traditional N-methylation procedures.

The discovery of naturally occurring enzymes with the desired activity for N,N-dimethylation of a specific serinamide precursor can be challenging. Therefore, modern biocatalysis relies heavily on the identification of new enzymes and the engineering of existing ones to create tailored biocatalysts. nih.govresearchgate.net

Two primary strategies are employed:

Biocatalyst Identification: This involves searching for novel enzymes in nature. "Genome mining" of fungal and bacterial genomes can uncover a vast number of homologous enzymes with potentially new functions or substrate specificities. nih.gov Another approach is the metagenome approach, which allows for the direct cloning and expression of DNA from environmental samples, bypassing the need to culture the source organisms. researchgate.net Screening these newly discovered enzymes against the target substrate can identify a suitable starting point for biocatalysis.

Biocatalyst Engineering: Once a promising enzyme is identified, it can be optimized through protein engineering. nih.gov

Computational Design: Tools like RosettaDesign can be used to model the enzyme's active site and predict mutations that would enhance its affinity for the serinamide substrate or improve its catalytic efficiency. nih.gov

Directed Evolution: This laboratory process mimics natural selection. Methods such as error-prone PCR are used to generate a large library of enzyme variants, which are then screened for improved performance. The best-performing variants are selected for further rounds of mutation and selection, leading to a highly optimized biocatalyst. nih.gov

| Strategy | Method | Description |

| Identification | Genome Mining | Searching sequence databases for genes homologous to known methyltransferases. nih.gov |

| Identification | Metagenome Screening | Cloning and expressing DNA directly from environmental sources to find novel enzyme activities. researchgate.net |

| Engineering | Computational Design | Using software to rationally design mutations that are predicted to improve enzyme function. nih.gov |

| Engineering | Directed Evolution | Introducing random mutations into an enzyme's gene and selecting for variants with enhanced properties. nih.gov |

Through these powerful techniques, it is feasible to develop a bespoke biocatalyst capable of the highly selective N,N-dimethylation of an L-serinamide precursor, providing a green and efficient synthetic route.

Analytical and Spectroscopic Characterization of N,n Dimethyl L Serinamide

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating N,N-dimethyl-L-serinamide from potential impurities and for resolving its enantiomers. The choice of technique depends on the specific analytical goal, such as purity assessment, enantiomeric excess determination, or quantification in a complex matrix.

Chiral High-Performance Liquid Chromatography (HPLC) for this compound Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric resolution of chiral compounds. For this compound, direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Crown ether-based CSPs, in particular, have shown excellent capabilities in separating the enantiomers of amino acids and their derivatives. The chiral recognition mechanism involves the formation of diastereomeric complexes between the primary amine group of the analyte and the chiral crown ether cavity.

Alternatively, indirect methods involving pre-column derivatization with a chiral derivatizing agent can be employed. This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.

A typical chiral HPLC method for the analysis of this compound would involve the parameters outlined in the following table:

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Crown ether-based column) |

| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., perchloric acid solution) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Temperature | 20-40 °C |

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Due to the low volatility of amino acid amides, derivatization is a prerequisite for their analysis by Gas Chromatography (GC). A common approach is silylation, where the active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting silylated derivative of this compound is more volatile and thermally stable, making it amenable to GC analysis.

The GC method would typically be coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The following table outlines typical parameters for a GC-MS analysis of silylated this compound.

| Parameter | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound in complex mixtures, such as biological fluids or reaction media. This method combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is often employed, utilizing Multiple Reaction Monitoring (MRM) for quantification.

In an MRM experiment, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the matrix, leading to accurate quantification.

The following table details a representative LC-MS/MS method for the quantification of this compound.

| Parameter | Description |

| Column | Reversed-phase C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z corresponding to [C₅H₁₂N₂O₂ + H]⁺ |

| Product Ion (Q3) | Specific fragment ion of this compound |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous determination of the chemical structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling constants (J) reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Two-dimensional NMR techniques are used to establish correlations between different nuclei. Correlation Spectroscopy (COSY) shows correlations between protons that are coupled to each other, helping to establish the proton spin systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy shows correlations between protons and the carbon atoms to which they are directly attached.

The following tables summarize the expected ¹H and ¹³C NMR data for this compound.

¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N(CH₃)₂ | ~2.3 | s | - |

| H-2 | ~3.2 | dd | J = 8.0, 4.0 |

| H-3a | ~3.7 | dd | J = 11.0, 4.0 |

| H-3b | ~3.9 | dd | J = 11.0, 8.0 |

| OH | variable | br s | - |

¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | ~45 |

| C-2 | ~65 |

| C-3 | ~68 |

Expected 2D NMR Correlations

COSY: Correlations would be expected between H-2 and both H-3a and H-3b, as well as between H-3a and H-3b.

HSQC: Correlations would be expected between the N(CH₃)₂ protons and the corresponding carbon, H-2 and C-2, and the H-3 protons with C-3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In positive ion mode, the compound is readily protonated to form the molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragmentation patterns that aid in structural confirmation.

For N,N-dimethylated amino acids and their derivatives, a common fragmentation pathway involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule. nih.gov This leads to the formation of a characteristic immonium ion, which is often a prominent peak in the MS/MS spectrum. nih.govnih.gov The analysis of these immonium ions can provide further information about the side-chain structure. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 133.1 | 87.1 | 46 (H₂O + CO) | Immonium ion [CH₂(OH)CH=N⁺(CH₃)₂] |

| 133.1 | 115.1 | 18 (H₂O) | [M+H-H₂O]⁺ |

| 133.1 | 72.1 | 61 (CH₂OH + NH) | [C₄H₁₀N]⁺ (Dimethylamino fragment) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₁₂N₂O₂), HRMS can confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated value. This technique is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). The calculated exact mass of the protonated molecule [M+H]⁺ is a key parameter for its unambiguous identification. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O₂ |

| Calculated Monoisotopic Mass | 132.08988 Da |

| Calculated Exact Mass of [M+H]⁺ | 133.09715 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group. The amide group would give rise to a strong C=O stretching absorption (Amide I band) around 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the methyl and methylene (B1212753) groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR data. nih.gov It would show characteristic peaks for C-C and C-N backbone stretching, as well as CH₂ and CH₃ bending and rocking modes. spectroscopyonline.com The combination of IR and Raman spectra provides a comprehensive vibrational profile, which is valuable for identifying the compound and studying intermolecular interactions like hydrogen bonding in the solid state. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | ~3200-3600 (Broad) | Weak | Hydroxyl (-OH) |

| C-H Stretch | ~2850-3000 | ~2850-3000 (Strong) | -CH₃, -CH₂, -CH |

| Amide I (C=O Stretch) | ~1630-1680 (Strong) | ~1630-1680 | Amide (-CONH₂) |

| Amide II (N-H Bend) | ~1550-1640 | Variable | Amide (-CONH₂) |

| C-N Stretch | ~1000-1250 | ~1000-1250 | Dimethylamino, Amide |

Derivatization Strategies for Enhanced Analytical Performance

Chiral Derivatizing Agents for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule is critical, especially in pharmaceutical and biological contexts. Since this compound contains a stereocenter at the alpha-carbon, confirming its L-configuration is essential. One common strategy involves reacting the chiral compound with a chiral derivatizing agent (CDA) of known absolute stereochemistry. nih.gov This reaction creates a pair of diastereomers from a racemic or enantiomerically enriched sample.

The resulting diastereomers have different physical properties and can be separated and quantified by standard chromatographic techniques (e.g., HPLC) or distinguished by spectroscopic methods like NMR. nih.govnovartis.com For this compound, the primary amine of the parent L-serinamide is dimethylated, but the principle can be applied if derivatization occurs at another site or if used to analyze the precursor, L-serinamide.

A variety of CDAs are available for reacting with amines and amino acids. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues are classic examples used for NMR-based determination. frontiersin.org More modern reagents have been developed for high-sensitivity analysis by LC-MS. researchgate.netnih.gov The choice of CDA depends on the functional groups present in the analyte and the analytical technique being employed.

| Chiral Derivatizing Agent | Abbreviation | Target Functional Group | Typical Analytical Method |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary and Secondary Amines | HPLC-UV |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | (-)-MTPA-Cl (Mosher's acyl chloride) | Amines, Alcohols | ¹H, ¹⁹F NMR |

| o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Primary Amines | HPLC-Fluorescence, LC-MS |

| (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Primary and Secondary Amines | LC-MS nih.gov |

Computational and Theoretical Investigations of N,n Dimethyl L Serinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone for exploring the intrinsic properties of molecules. unipd.it By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a primary method for computational studies due to its balance of accuracy and computational cost. nih.gov It is particularly effective for determining the ground state geometries and energies of organic molecules. For a molecule like N,N-dimethyl-L-serinamide, DFT calculations, often using functionals such as B3LYP combined with a basis set like 6-311+G(d,p), are employed to optimize the molecular structure. nih.gov This process finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Studies on analogous dipeptide models, such as N-formyl-L-serine-L-alanine-NH2, demonstrate that DFT is instrumental in identifying stable structures and their relative energies. nih.gov The optimized geometry is a critical starting point for further analysis, including vibrational frequencies and electronic properties. While specific experimental data for this compound is not widely available, theoretical calculations on related structures like N-acetyl-N′-methyl-l-α-serinamide provide valuable comparative data. researchgate.net

Table 1: Representative Geometric Parameters for a Serine Derivative Calculated by DFT (Note: This table is illustrative, based on typical values for similar peptide structures.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

|---|---|---|---|---|---|

| Bond Length | Cα | Cβ | - | - | 1.53 Å |

| Cα | N | - | - | 1.46 Å | |

| C | O | - | - | 1.23 Å | |

| Bond Angle | N | Cα | C | - | 110.5° |

| Cα | Cβ | Oγ | - | 112.1° | |

| Dihedral Angle | N | Cα | C | N | Φ (phi) |

Ab Initio and Semi-Empirical Methods for Electronic Descriptors

Beyond DFT, other computational methods are utilized to characterize molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameters. researchgate.networldscientific.com These methods, while often more computationally demanding than DFT, can provide highly accurate results for electronic properties. Ab initio studies on peptide models have been fundamental in understanding the magnitude of side-chain–backbone interactions and stabilization energies. researchgate.net

Semi-empirical methods offer a faster, albeit less accurate, alternative by incorporating some experimentally derived parameters. These methods are useful for preliminary explorations of large molecules or complex systems. Both ab initio and semi-empirical calculations are used to determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding electronic transitions and chemical reactivity. worldscientific.com

Analysis of Reactivity and Selectivity Parameters

The electronic descriptors obtained from quantum chemical calculations allow for the analysis of a molecule's reactivity. The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. worldscientific.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is critical for predicting how this compound might interact with other molecules and its potential sites for chemical reactions. For example, studies on similar compounds use these parameters to predict their bioactivity and interaction mechanisms. nih.gov

Table 2: Calculated Electronic Properties for a Model Peptide (Note: This table is illustrative of typical data obtained from quantum chemical calculations.)

| Property | Calculation Method | Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-31G(d) | -6.8 eV |

| LUMO Energy | B3LYP/6-31G(d) | -0.5 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 6.3 eV |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. libretexts.org Conformational analysis is the study of these different arrangements and their corresponding energies, which is vital for understanding a molecule's structure and function.

Potential Energy Surface Exploration

The conformational landscape of a molecule is described by its Potential Energy Surface (PES), which maps the molecule's energy as a function of its geometric parameters, primarily the dihedral angles of the backbone (φ, ψ) and side chain (χ). researchgate.net Computational exploration of the PES involves systematically rotating these bonds and calculating the energy at each step. This process can identify all possible low-energy conformations. For peptide-like molecules, this exploration is often visualized using a Ramachandran plot, which maps the energy as a function of the φ and ψ angles. nih.gov Comprehensive conformational analyses on related molecules, such as N-acetyl-L-tryptophane-N-methylamide, have successfully located dozens of distinct minima on the PES using both DFT and ab initio methods. researchgate.net

Identification and Characterization of Stable Conformers

The minima on the Potential Energy Surface correspond to stable, or meta-stable, conformers. researchgate.net Computational studies aim to identify these conformers and rank them by their relative energies. For amino acid derivatives, these conformers often correspond to well-known secondary structures like β-turns and extended strands. nih.govnih.gov For instance, a theoretical study on N-acetyl-L-alanine-N',N'-dimethylamide revealed a preference for extended conformations and structures characteristic of β-turns. nih.gov

The characterization of these stable conformers includes determining their geometries, relative energies, and the energy barriers for interconversion. This information is crucial for understanding the molecule's dynamic behavior and which shapes are most likely to be present under given conditions. Thermodynamic studies on related molecules, such as N-acetyl-N′-methyl-l-α-serinamide, rely on an understanding of these conformational preferences to interpret experimental data like enthalpies of interaction in solution. researchgate.net

Table 3: Hypothetical Stable Conformers of this compound (Note: This table is illustrative, based on findings for similar dipeptide models. nih.govnih.gov)

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) | Characteristic Structure |

|---|---|---|---|---|

| 1 | -150° | 150° | 0.00 | Extended (βL) |

| 2 | -80° | 80° | 1.25 | Turn (γL) |

| 3 | -60° | -30° | 2.10 | Helical (αL) |

| 4 | 55° | 60° | 3.50 | Turn (γD) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for exploring the conformational landscape and dynamic properties of molecules. nih.gov For this compound, MD simulations would be invaluable in elucidating its flexibility and the influence of surrounding solvent molecules on its structure.

Computational studies on similar molecules, like N-formyl-L-serinamide, have identified numerous stable conformers. nih.govpsu.edu For instance, a detailed analysis of N-formyl-L-serinamide revealed 44 stable conformers, indicating a complex potential energy surface. nih.gov The relative energies of these conformers are influenced by intramolecular hydrogen bonds, particularly involving the hydroxyl group of the serine side chain and the amide groups.

The N,N-dimethylation at the amide nitrogen introduces specific steric and electronic effects. Studies on N,N-dimethylamides show that the barrier to rotation around the N-C(O) bond is a significant factor in their dynamics. ut.ee This rotation can lead to cis and trans isomers, with the trans conformation generally being more stable. The presence of the two methyl groups on the nitrogen atom will sterically influence the accessible φ and ψ angles of the backbone, potentially restricting the conformational space compared to unsubstituted amides.

Table 1: Predicted Key Dihedral Angles and Expected Flexibility of this compound

| Dihedral Angle | Description | Expected Behavior |

| φ (phi) | C'-N-Cα-C' | Rotation will be influenced by the steric bulk of the N,N-dimethyl group. |

| ψ (psi) | N-Cα-C'-N | A wide range of values is possible, leading to different backbone conformations. |

| ω (omega) | Cα-C'-N-C(methyl) | Rotation around the amide bond. The trans isomer is expected to be favored. |

| χ1 (chi1) | N-Cα-Cβ-O | Determines the orientation of the hydroxyl group. |

| χ2 (chi2) | Cα-Cβ-O-H | Rotation of the side-chain hydroxyl proton. |

This table is predictive and based on studies of analogous compounds.

The conformation of this compound is anticipated to be sensitive to the solvent environment. The polar hydroxyl and amide groups can engage in hydrogen bonding with protic solvents like water, while the methyl groups provide some nonpolar character.

Theoretical studies on N,N-dimethylpropionamide have shown that different conformers can be favored in the bulk solvent versus in the coordination sphere of an ion, highlighting the role of specific solute-solvent interactions. rsc.org For this compound in an aqueous environment, it is expected that conformations allowing for the formation of hydrogen bonds between the molecule's hydroxyl group and water molecules would be stabilized. The polarizable continuum model (PCM) is a computational method often used to estimate the effect of a solvent on molecular conformation. nih.gov

In less polar solvents, intramolecular hydrogen bonds may become more prevalent, leading to more compact structures. The balance between intra- and intermolecular hydrogen bonding is a key determinant of the conformational population in different solvents. Research on N-acetyl-N-methylglycine N',N'-dimethylamide has demonstrated that an aqueous environment can significantly favor specific conformations and even alter the cis/trans isomerisation equilibrium of the N-terminal amide bond. nih.gov

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies, often employing Density Functional Theory (DFT), can provide deep insights into the potential chemical transformations of this compound.

One potential intramolecular rearrangement in serine derivatives involves the migration of a group between the side-chain hydroxyl and the amide nitrogen. While not a direct computational study, kinetic analyses of the aminolysis of phenylalanine derivatives with L-serinamide have implicated an O-to-N acyl rearrangement as a possible reaction pathway. nih.gov

For this compound, a hypothetical intramolecular rearrangement could involve the transfer of an acyl group from the amide nitrogen to the side-chain oxygen, or vice-versa, though the N,N-dimethylation would likely make an N-to-O transfer less favorable than in a primary or secondary amide. Computational modeling of the transition states and reaction pathways for such rearrangements would be necessary to determine their feasibility and activation energies. DFT calculations have been successfully used to explore the mechanisms of pyrolysis in related compounds like N,N-dimethylglycine ethyl ester, identifying stepwise processes and rate-controlling steps. nih.gov

Computational models can also be used to study how this compound interacts with other molecules during a chemical reaction. These interactions are crucial in understanding reaction mechanisms in solution. For instance, in a hydrolysis reaction, water molecules would not only act as reactants but could also participate in the transition state by forming a hydrogen-bonded network, thereby lowering the activation energy. rsc.org

Studies on the hydrolysis of other N,N-dimethylated compounds have utilized cluster-continuum models to simulate the reaction in an aqueous solution, showing that the inclusion of explicit water molecules in the theoretical model is critical for accurately predicting the reaction pathway. rsc.org Similarly, the intermolecular interactions of this compound with other reactants or catalysts could be modeled to understand the steric and electronic factors governing its reactivity. The N,N-dimethyl group would play a significant role in dictating the approach of interacting molecules.

Role and Applications of N,n Dimethyl L Serinamide As a Chiral Building Block in Organic Synthesis

Exploration as a Chiral Synthon in Asymmetric Construction of Complex Molecules

The inherent chirality of N,N-dimethyl-L-serinamide, derived from the L-serine backbone, makes it an attractive starting material for the synthesis of enantiomerically pure compounds. The concept of using readily available, enantiopure natural products like amino acids as starting materials is a fundamental strategy in asymmetric synthesis known as the "chiral pool" approach.

The core structure of this compound is that of an amino alcohol derivative. The amide and hydroxyl groups are key functionalities that can be chemically manipulated. For instance, the hydroxyl group can be activated and displaced with inversion of configuration, a common strategy in stereoselective synthesis. While direct examples utilizing this compound for this purpose are not extensively documented, the principle is well-established with related serine derivatives. For example, the Mitsunobu reaction on N-protected serines allows for the cyclization to β-lactones with inversion of stereochemistry at the carbon bearing the hydroxyl group. This highlights the potential of the serine backbone, and by extension the serinamide (B1267486) scaffold, to act as a precursor for introducing chiral amino alcohol fragments into larger molecules.

The synthesis of enantiomerically pure amines is a critical task in medicinal and materials chemistry. Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions that form new carbon-carbon or carbon-heteroatom bonds adjacent to a nitrogen atom. Chiral auxiliaries derived from amino acids, such as the Evans oxazolidinones (which can be prepared from amino alcohols), are powerful tools for asymmetric alkylations, aldol (B89426) reactions, and conjugate additions.

While specific protocols detailing the use of this compound as a chiral auxiliary are scarce, related systems derived from L-serine have been successfully employed. For instance, Gleason-type chiral auxiliaries prepared from L-serine have been used to synthesize sulfonium (B1226848) salts that, upon reaction with aldehydes, yield epoxy amides with excellent enantiomeric excess. Furthermore, chiral catalysts for asymmetric reactions, such as dirhodium complexes, have been designed and synthesized from L-serine, demonstrating high efficiency in aziridination and cyclopropanation reactions. These examples underscore the utility of the L-serine framework in transferring chirality, a potential that extends to its N,N-dimethylated amide derivative. A general approach for the asymmetric synthesis of amines involves the nickel-catalyzed coupling of racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of amino acids with alkylzinc reagents, providing access to a wide range of enantioenriched dialkyl carbinamines.

Participation in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials, are highly valued for their efficiency and atom economy. Similarly, cascade reactions, which involve a sequence of intramolecular transformations, allow for the rapid construction of molecular complexity.

Currently, there is a lack of specific examples in the scientific literature detailing the participation of this compound in MCRs or cascade processes. However, the functional groups present in the molecule—a primary amide, a tertiary amine, and a hydroxyl group (after potential amide hydrolysis)—are all functionalities that are commonly involved in such reactions. For instance, amino alcohols are known to react with aldehydes and isocyanides in Passerini and Ugi-type MCRs to produce peptidomimetic structures. Cascade reactions often rely on precisely positioned functional groups to facilitate sequential cyclizations and rearrangements. The stereocenter in this compound could provide stereochemical control in such complex transformations.

Utilization in the Synthesis of Diverse Chemical Scaffolds

The structural features of this compound make it a plausible precursor for various molecular architectures, particularly those containing nitrogen.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Amino acids are versatile starting materials for their synthesis. The serine backbone, in particular, is a common precursor for oxazolines and oxazoles. This transformation typically involves the reaction of the amino alcohol functionality with a carboxylic acid or its derivative, followed by cyclization and often dehydration. For example, iodine-catalyzed reactions of β-acylamino ketones, which can be derived from amino acids, can selectively yield oxazolines or oxazoles.

A direct piece of evidence for the incorporation of this compound into a complex heterocyclic structure is found in the patent literature. A patent describes a nitrogen-containing heterocyclic compound that includes the this compound moiety as part of a larger, more complex molecule, specifically an N-substituted thiazole (B1198619) derivative. This demonstrates the utility of this compound as a building block for constructing elaborate, biologically relevant scaffolds.

**Table 1: Examples of Heterocycles Derived from Serine or Related Amino

Potential in Pharmaceutical Synthesis as a Chiral Scaffold

This compound, a derivative of the naturally occurring amino acid L-serine, holds considerable promise as a chiral building block in the development of pharmaceuticals. The inherent stereochemistry at the α-carbon, derived from the natural chiral pool, makes it a valuable starting material for the enantioselective synthesis of complex molecular architectures. In drug development, achieving enantiomeric purity is often paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The structural features of this compound, specifically its primary hydroxyl group and its stable N,N-dimethylamide moiety, provide versatile points for synthetic modification, enabling its incorporation into a wide array of drug-like molecules.

Precursor for Active Pharmaceutical Ingredient Synthesis

The utility of this compound as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs) is rooted in its ability to introduce a specific stereocenter and functional group handles that can be elaborated into more complex structures. The primary alcohol can undergo a variety of standard organic transformations, while the tertiary amide provides a stable, polar group that can influence a molecule's solubility and binding characteristics.

While direct literature on the extensive use of this compound as a starting material is specialized, its application can be understood through the well-established reactivity of its functional groups. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution reactions, or engaged in ether and ester linkages. The N,N-dimethylamide group is generally robust but can serve as a key structural element, for example, as a hydrogen bond acceptor in interactions with biological targets. Patent literature frequently describes processes for synthesizing complex molecules, such as the anticonvulsant Lacosamide, using derivatives of serinamide, highlighting the industrial relevance of this scaffold. google.comgoogleapis.com These syntheses often involve the protection of the amine, followed by modification of the hydroxyl and carboxyl groups, establishing serinamides as key intermediates in multi-step synthetic routes. googleapis.com

Below is a table outlining potential synthetic transformations that can be applied to this compound to generate diverse intermediates for API synthesis.

| Functional Group | Transformation | Typical Reagents/Conditions | Resulting Functional Moiety |

| Primary Hydroxyl | Oxidation to Aldehyde | Dess-Martin periodinane (DMP), Swern oxidation (e.g., (COCl)₂, DMSO, Et₃N) | Aldehyde |

| Primary Hydroxyl | Oxidation to Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄), TEMPO-mediated oxidation | Carboxylic Acid |

| Primary Hydroxyl | O-Alkylation (Etherification) | NaH, then an alkyl halide (e.g., R-Br, R-I) | Ether (R-O-CH₂-) |

| Primary Hydroxyl | O-Acylation (Esterification) | Acyl chloride or acid anhydride (B1165640), base (e.g., pyridine, Et₃N) | Ester (R-C(O)O-CH₂-) |

| Primary Hydroxyl | Sulfonation (Activation) | Mesyl chloride (MsCl) or Tosyl chloride (TsCl), base | Mesylate or Tosylate (good leaving group) |

| N,N-Dimethylamide | Reduction | Lithium aluminum hydride (LiAlH₄) | Tertiary Amine |

Building Block for Analogues of Bioactive Serine Derivatives

L-serine is a fundamental component of numerous endogenous bioactive molecules, and its derivatives are a cornerstone of medicinal chemistry research. lookchem.com this compound is an excellent starting point for generating novel analogues of these bioactive compounds. By using this chiral building block, chemists can explore structure-activity relationships (SAR) to optimize the therapeutic properties of a lead compound.

The N,N-dimethylamide group can function as a bioisostere for a carboxylic acid or an ester, offering improved metabolic stability by being less susceptible to in-vivo hydrolysis by esterase enzymes. This can enhance a drug candidate's pharmacokinetic profile, leading to better bioavailability and a longer duration of action.

The synthesis of complex serinamide derivatives for therapeutic applications has been documented. For example, L-serinamide has been incorporated into complex structures designed as vascular disrupting agents for cancer therapy. nih.gov In one such synthesis, an L-serinamide moiety was attached to a dihydronaphthalene core to create a potent, water-soluble prodrug. nih.gov This demonstrates the principle of using the serinamide scaffold to impart desirable properties onto a larger bioactive molecule. Similarly, other complex L-serinamide derivatives have been developed, such as AC7700, a compound with a tetrazole ring attached to an L-serinamide backbone. nzdr.ru These examples underscore the value of the serinamide framework in constructing novel chemical entities with therapeutic potential.

The table below provides hypothetical, yet plausible, examples of how this compound could be used as a building block for different classes of therapeutic agents.

| Therapeutic Target Class | Rationale for Using this compound Scaffold | Potential Synthetic Strategy |

| Protease Inhibitors | The serinamide backbone can mimic a peptide bond, while the dimethylamide offers hydrolytic stability. The chiral center dictates stereospecific binding in the enzyme's active site. | Couple the free amine of a protected this compound with a peptide fragment or other recognition motif. |

| Kinase Inhibitors | The scaffold provides a 3-carbon chiral linker to orient functional groups that interact with the ATP-binding pocket of a kinase. | Elaborate the hydroxyl group into a larger aromatic or heterocyclic system known to bind to specific kinases. |

| Antiviral Agents | Can serve as a chiral precursor for the synthesis of acyclic nucleoside analogues, where the hydroxymethyl group mimics the 5'-hydroxyl of a natural sugar. | Convert the hydroxyl group to a leaving group and substitute with a nucleobase (e.g., adenine, guanine). |

| Neuroactive Agents | The core structure is related to the neurotransmitter L-serine. google.com Analogues can be designed to interact with specific receptors or transporters in the central nervous system. | Modify the hydroxyl group and/or use the amide as a stable polar feature to target specific CNS receptors. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-dimethyl-L-serinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide bond formation between L-serine methyl ester and dimethylamine using coupling agents like EDC/HOBt. Solvent selection (e.g., DMF or acetonitrile) impacts reaction efficiency due to polarity and dielectric constant . Key factors include:

- Temperature : Maintain 0–25°C to minimize racemization.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Monitor pH during workup to prevent hydrolysis of the amide bond .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR confirms dimethyl groups (singlets at δ 2.8–3.2 ppm) and stereochemistry via coupling constants. 13C NMR identifies carbonyl (C=O, ~170 ppm) and quaternary carbons .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate the structure .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation and hygroscopic degradation .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved if NMR data conflicts with computational predictions?

- Methodological Answer :

- 2D NMR : Perform HSQC and HMBC to assign proton-carbon correlations and verify connectivity .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if enantiomeric purity is disputed .

Q. What experimental strategies mitigate discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Purity Verification : Re-purify batches via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to exclude impurities as confounding factors .

Q. How can enantiomeric purity be enhanced during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric amidation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column (hexane/isopropanol, 90:10) for ≥99% ee .

Q. What experimental design principles apply when studying the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism .

- LC-MS/MS Quantification : Monitor degradation products via MRM transitions (e.g., m/z 163 → 120 for the parent compound) .

- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and track half-life using UV-Vis spectroscopy (λ = 210 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.